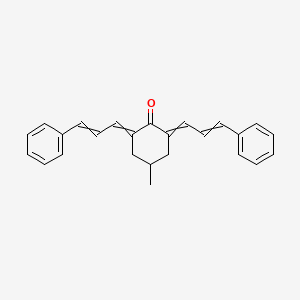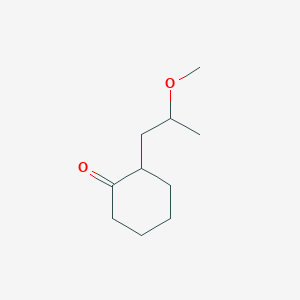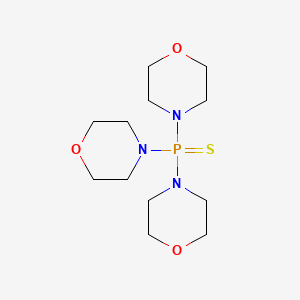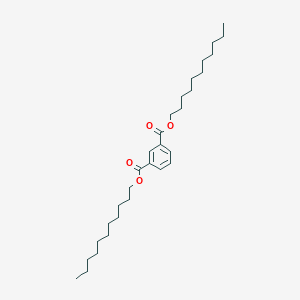
Diundecyl benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diundecyl benzene-1,3-dicarboxylate, also known as diundecyl phthalate, is an organic compound with the molecular formula C30H50O4. It is a phthalate ester, primarily used as a plasticizer to soften polyvinyl chloride (PVC) and other polymers. This compound is known for its flexibility, durability, and resistance to wear and tear, making it a valuable additive in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diundecyl benzene-1,3-dicarboxylate is synthesized through the esterification of phthalic anhydride with undecanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Diundecyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and undecanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and undecanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diundecyl benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects as an endocrine disruptor.
Medicine: Investigated for its toxicological properties and potential health impacts.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants
Mecanismo De Acción
Diundecyl benzene-1,3-dicarboxylate acts as an endocrine disruptor by interfering with hormone signaling pathways. It decreases fetal testis testosterone production and reduces the expression of steroidogenic genes by decreasing mRNA expression. This disruption can lead to various developmental and reproductive issues .
Comparación Con Compuestos Similares
Similar Compounds
- Diisononyl phthalate (DINP)
- Di-n-decyl phthalate
- Diisodecyl phthalate
- Didodecyl phthalate
Uniqueness
Diundecyl benzene-1,3-dicarboxylate is unique due to its specific molecular structure, which provides a balance of flexibility and durability. Compared to other phthalates, it offers superior performance in applications requiring high resistance to wear and tear, making it a preferred choice in certain industrial applications .
Propiedades
Número CAS |
18699-46-2 |
|---|---|
Fórmula molecular |
C30H50O4 |
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
diundecyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-19-24-33-29(31)27-22-21-23-28(26-27)30(32)34-25-20-18-16-14-12-10-8-6-4-2/h21-23,26H,3-20,24-25H2,1-2H3 |
Clave InChI |
BZDYMMRVECIVTL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


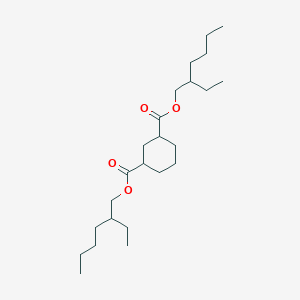
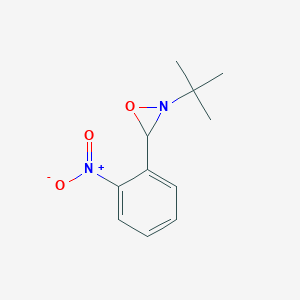
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
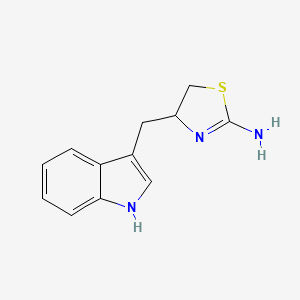
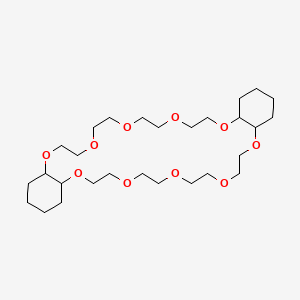
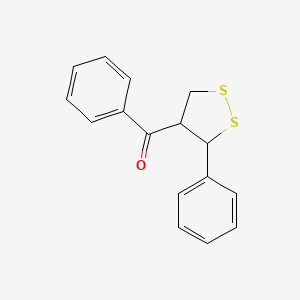
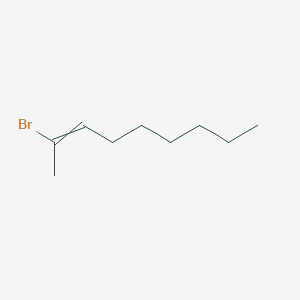
![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)


